4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. For example, one synthetic route could be the cyclodehydration of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromobenzaldehyde .
Molecular Structure Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Reactions and Mechanisms
- The amination of 2-bromo-4-phenylpyrimidine, a related compound, with potassium amide leads to the formation of several products including 2-amino-4-phenylpyrimidine. This process involves an SN(ANRORC)-mechanism with ring opening and closure sequences (Kroon & Plas, 2010).
- 4-Amino-2-phenylpyrimidine derivatives, similar in structure to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, have been identified as novel GPR119 agonists. One such compound demonstrated improvement in glucose tolerance in mice following oral administration (Negoro et al., 2012).
Synthesis and Antimicrobial Activity
- A study on thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives, including reactions with 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, revealed the synthesis of new compounds with notable in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
- The 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines, structurally similar to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, demonstrated excellent antibacterial activity against various pathogens, highlighting their potential in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Pharmaceutical Applications
- Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, which are structurally related to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, was conducted. These compounds showed significant reduction in oedema volume, indicating potential anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017).
- The NSCLC anti-cancer activity of 4-aryl-N-phenylpyrimidin-2-amines was evaluated, showing potent activity against non small-cell lung carcinoma cells, which suggests potential applications of similar compounds in cancer treatment (Toviwek et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, (2e)-n-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide, is known to target the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in cellular proliferation and survival .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of reactive oxygen species (ros) and oxidative stress . These processes are integral to many cellular functions and pathways.
Result of Action
Similar compounds have been associated with various biological activities, including antioxidant and antitumor activities . These effects are likely the result of the compound’s interaction with its target and subsequent alterations in cellular processes.
properties
IUPAC Name |
4-(3-bromophenyl)-6-phenylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZYUUMTUYREMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497685 | |
Record name | 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | |
CAS RN |
67005-21-4 | |
Record name | 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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